molecular formula C18H22N2O5 B14341276 L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- CAS No. 105499-25-0

L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-

Cat. No.: B14341276
CAS No.: 105499-25-0
M. Wt: 346.4 g/mol
InChI Key: AAKYHINFLJVBLL-HQSMGLLHSA-N
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Description

L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl group that is further connected to a tetrahydro-2-oxo-5-phenyl-3-furanyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- typically involves multi-step organic reactions. One common synthetic route includes the use of L-proline as a starting material, which undergoes a series of reactions to introduce the alanyl and tetrahydro-2-oxo-5-phenyl-3-furanyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of specific products through its unique structure. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

105499-25-0

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-oxo-5-phenyloxolan-3-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H22N2O5/c1-11(16(21)20-9-5-8-14(20)17(22)23)19-13-10-15(25-18(13)24)12-6-3-2-4-7-12/h2-4,6-7,11,13-15,19H,5,8-10H2,1H3,(H,22,23)/t11-,13?,14-,15?/m0/s1

InChI Key

AAKYHINFLJVBLL-HQSMGLLHSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC2CC(OC2=O)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC2CC(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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